molecular formula C12H17NO2 B1289987 3-(Benzylamino)pentanoic acid CAS No. 126946-59-6

3-(Benzylamino)pentanoic acid

Cat. No. B1289987
CAS RN: 126946-59-6
M. Wt: 207.27 g/mol
InChI Key: KNSODENPZPJPQW-UHFFFAOYSA-N
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Description

3-(Benzylamino)pentanoic acid is a compound with the molecular formula C12H17NO2 . It has gained attention in the scientific community due to its various properties and potential applications.


Molecular Structure Analysis

The molecular structure of 3-(Benzylamino)pentanoic acid consists of a benzylamino group attached to a pentanoic acid backbone . The InChI string representation of the molecule is InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

3-(Benzylamino)pentanoic acid has a molecular weight of 207.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 207.125928785 g/mol . The topological polar surface area is 49.3 Ų .

Scientific Research Applications

Green Chemistry

“3-(Benzylamino)pentanoic acid” could potentially be used in green chemistry applications. For instance, pentanoic acid, which is structurally similar to “3-(Benzylamino)pentanoic acid”, has been studied for its potential use in the conversion of γ-valerolactone, a stable platform chemical from cellulosic biorefineries, into pentanoic acid . This process uses aqueous formic acid as a sustainable and available reducing agent .

Synthesis of Macromers

“3-(Benzylamino)pentanoic acid” may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation . This macromer can undergo a click reaction with norbornene-functionalized peptides to form hydrogels .

3D Cell Culture

The hydrogels formed from the click reaction of the PEG-Tz macromer and norbornene-functionalized peptides can be useful for 3D cell culture . This application could be particularly relevant in tissue engineering and regenerative medicine.

Bioorthogonal Reactions

“3-(Benzylamino)pentanoic acid” could potentially be used in bioorthogonal reactions. These are reactions that can occur inside living organisms without interfering with native biochemical processes. The tetrazine group in “3-(Benzylamino)pentanoic acid” can react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage . This property can be useful in biological imaging and bioconjugation applications .

Bacterial Identification

While not directly related to “3-(Benzylamino)pentanoic acid”, short-chain organic acids are regularly monitored in life science research for anaerobic or aerobic digestion in fermentations . Given its structural similarity to these short-chain organic acids, “3-(Benzylamino)pentanoic acid” could potentially be used in similar applications, such as bacterial identification through the analysis of fatty acid profiles .

Industrial Applications

Pentanoic acid, which is structurally similar to “3-(Benzylamino)pentanoic acid”, is an industrially relevant chemical used in several applications . Therefore, it’s possible that “3-(Benzylamino)pentanoic acid” could also have potential industrial applications.

Safety and Hazards

While specific safety data for 3-(Benzylamino)pentanoic acid is not available, it’s important to handle all chemicals with care. For a related compound, 3-(Benzylamino)propionitrile, it is advised to immediately remove any contaminated clothing, move out of the dangerous area, and consult a physician .

properties

IUPAC Name

3-(benzylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSODENPZPJPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630174
Record name 3-(Benzylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126946-59-6
Record name 3-(Benzylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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